1-(5-CHLORO-6-METHOXYNAPHTHALEN-2-YL)PROPAN-1-ONE
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Overview
Description
1-(5-CHLORO-6-METHOXYNAPHTHALEN-2-YL)PROPAN-1-ONE is a chemical compound with the molecular formula C14H13ClO2 . It is known for its unique structure, which includes a naphthalene ring substituted with chlorine and methoxy groups.
Preparation Methods
The synthesis of 1-(5-CHLORO-6-METHOXYNAPHTHALEN-2-YL)PROPAN-1-ONE typically involves the following steps:
Starting Materials: The synthesis begins with naphthalene derivatives that are chlorinated and methoxylated.
Reaction Conditions: The reaction conditions often include the use of solvents like dichloromethane and catalysts such as Lewis acids.
Industrial Production: On an industrial scale, the production may involve continuous flow reactors to ensure consistent quality and yield
Chemical Reactions Analysis
1-(5-CHLORO-6-METHOXYNAPHTHALEN-2-YL)PROPAN-1-ONE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium catalysts, resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur, especially at the chlorine-substituted position, using reagents like sodium methoxide
Scientific Research Applications
1-(5-CHLORO-6-METHOXYNAPHTHALEN-2-YL)PROPAN-1-ONE has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 1-(5-CHLORO-6-METHOXYNAPHTHALEN-2-YL)PROPAN-1-ONE involves its interaction with various molecular targets:
Molecular Targets: The compound can interact with enzymes and receptors, altering their activity.
Pathways: It may influence signaling pathways related to cell growth and apoptosis, making it a candidate for cancer research
Comparison with Similar Compounds
1-(5-CHLORO-6-METHOXYNAPHTHALEN-2-YL)PROPAN-1-ONE can be compared with other similar compounds:
Similar Compounds: Compounds like 1-(5-chloro-2-naphthyl)-1-propanone and 1-(6-methoxy-2-naphthyl)-1-propanone share structural similarities.
Uniqueness: The presence of both chlorine and methoxy groups on the naphthalene ring makes it unique, potentially enhancing its reactivity and biological activity
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
69750-45-4 |
---|---|
Molecular Formula |
C14H13ClO2 |
Molecular Weight |
248.70 g/mol |
IUPAC Name |
1-(5-chloro-6-methoxynaphthalen-2-yl)propan-1-one |
InChI |
InChI=1S/C14H13ClO2/c1-3-12(16)10-4-6-11-9(8-10)5-7-13(17-2)14(11)15/h4-8H,3H2,1-2H3 |
InChI Key |
PSHXIXVKAXBEOJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1=CC2=C(C=C1)C(=C(C=C2)OC)Cl |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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